![molecular formula C28H32N2O B2638469 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole CAS No. 796880-33-6](/img/structure/B2638469.png)
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of B-cell receptor signaling, which is critical for the survival and proliferation of malignant B cells in various lymphomas and leukemias. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
科学的研究の応用
Antitumor Activity
Research has indicated the potential antitumor activity of derivatives closely related to the specified compound. Specifically, compounds with similar structures have been synthesized and evaluated for their anticancer effects against various cancer cell lines. Studies have found that certain derivatives, especially those with specific hydroxyl group placements, exhibit significant anticancer activities. For example, derivatives containing hydroxyl on position 2 at phenyl of hydrazone showed good anticancer activity, with specific substitutions enhancing inhibitory activity towards cancer cells such as MDA-MB-231, A375, and HCT116 (Li et al., 2014).
Catalytic Applications
Another area of application involves catalytic activities, where derivatives of the compound have been studied for their potential in facilitating reactions. For instance, complexes derived from phenoxy-imidazolyl compounds have been explored for their use in catalyzing ethylene polymerization. These studies provide insights into how modifications of the compound can influence catalytic efficiency and product selectivity in polymerization processes (Yankey et al., 2014).
Sensing Applications
Imidazole-based compounds, including those related to the specified molecule, have been investigated for their use as sensors. Research has demonstrated the utility of these compounds in detecting ions such as cyanide and mercury, leveraging their fluorescent properties. The ability to reversibly detect these ions highlights the potential for developing sensitive and selective sensing materials for environmental and biological applications (Emandi et al., 2018).
Antioxidant Properties
Investigations into the antioxidant activity of derivatives also reveal promising applications. New derivatives of diisobornylphenol, bearing structural similarities, have shown varying degrees of antioxidant activity. This variability suggests that the structure-activity relationship could be crucial for designing effective antioxidant agents (Buravlev et al., 2021).
Safety and Hazards
将来の方向性
The future directions for research and development involving this compound would depend on its intended use and observed properties. For example, if it shows promising biological activity, it could be further developed as a drug. Alternatively, if it has unique physical or chemical properties, it could find use in materials science or other fields .
特性
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-[(4-propan-2-ylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O/c1-20(2)22-12-10-21(11-13-22)18-30-26-9-7-6-8-25(26)29-27(30)19-31-24-16-14-23(15-17-24)28(3,4)5/h6-17,20H,18-19H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMAOAJELJPKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
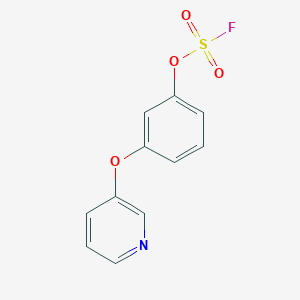

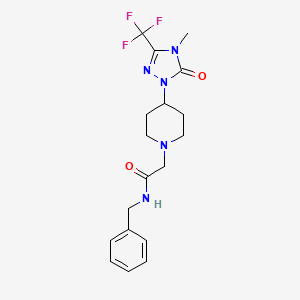
![2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol](/img/structure/B2638391.png)
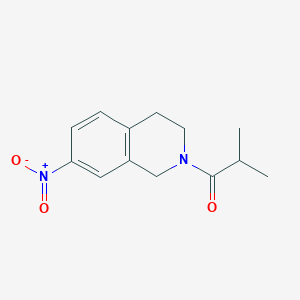

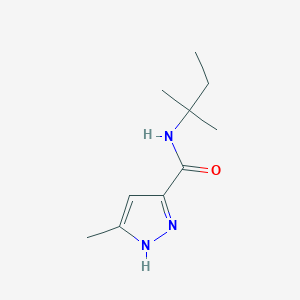
![ethyl 4-phenyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B2638396.png)
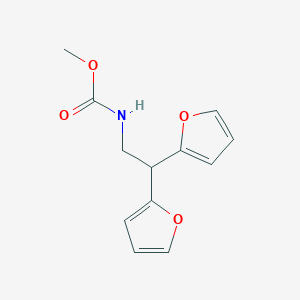
![Methyl 2-{[5-chloro-2-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-fluorophenyl]sulfanyl}acetate](/img/structure/B2638402.png)
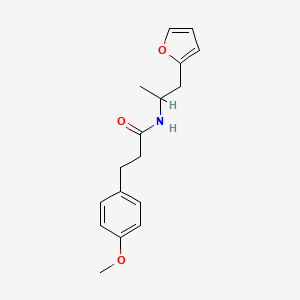

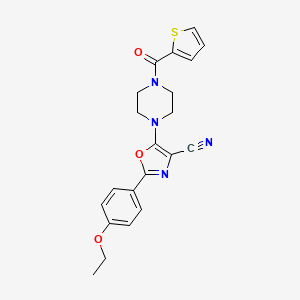
![1-(3,4-dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2638407.png)
